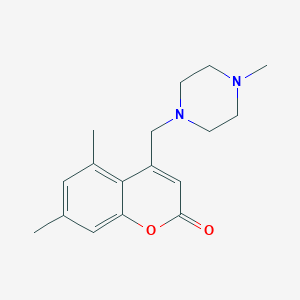

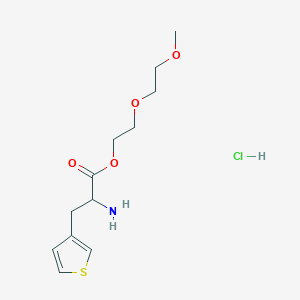

5,7-dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

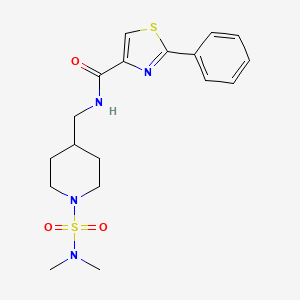

The compound 5,7-dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is a derivative of the chromen-2-one family, which is known for its diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of the compound of interest.

Synthesis Analysis

The synthesis of related chromen-2-one derivatives has been reported using efficient methods. For instance, a domino sequence involving Michael addition, cyclization, and aerial oxidation was used to synthesize 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones . This method, which utilized amberlyst-15 as a catalyst, could potentially be adapted for the synthesis of 5,7-dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one by altering the starting materials and reaction conditions.

Molecular Structure Analysis

Density functional theory (DFT) has been employed to optimize the structure of a similar molecule, 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one . The optimized structure can provide insights into the molecular geometry and electronic distribution, which are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity parameters, such as hardness, softness, molecular electrostatic potential (MEP), and Fukui function, have been analyzed for a related compound . These parameters are indicative of how the compound might participate in chemical reactions. For example, the MEP can reveal the electrophilic and nucleophilic sites within the molecule, which are important for predicting sites of reactivity.

Physical and Chemical Properties Analysis

Physicochemical properties such as melting point, molecular weight, and pH have been determined for a structurally related compound, (2R,4R,4aR,7R,8aR)-4,7-dimethyl-2-(thiophen-2-yl)octahydro-2H-chromen-4-ol . These properties are essential for the development of pharmaceutical formulations and for understanding the compound's stability and solubility. The methods used for these determinations, including spectrometry and HPLC, could be applied to the compound of interest to ascertain its physicochemical profile.

科学的研究の応用

Catalysis and Synthesis

- The compound has been involved in the development of catalysts for synthesizing 4H-pyran derivatives, highlighting its utility in chemical synthesis processes. For instance, silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) was used as a recyclable heterogeneous solid base catalyst for the synthesis of various benzo[b]pyran derivatives, showcasing the compound's potential in facilitating efficient, sustainable chemical reactions (Niknam, Borazjani, Rashidian, & Jamali, 2013).

Biological Activity

- The compound and its derivatives have shown promising biological activities, including cytotoxicity and bactericidal effects. Specifically, derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4,5-dimethyl-2H-chromen-2-one were synthesized and exhibited significant cytotoxic and bactericidal activities, indicating potential applications in developing new antimicrobial agents (Khan et al., 2003).

- Another study focused on the anticholinesterase activity of chromen-4-one derivatives, highlighting their potential in addressing disorders related to cholinesterase enzyme activity (Filippova, Chernov, Shutov, & Yakovlev, 2019).

Antimicrobial and Antifungal Applications

- Novel chromen-2-one derivatives have been synthesized and tested for antimicrobial activity. These compounds showed significant antibacterial and antifungal activities, supporting their potential use in developing new antimicrobial agents (Mandala et al., 2013).

特性

IUPAC Name |

5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-12-8-13(2)17-14(10-16(20)21-15(17)9-12)11-19-6-4-18(3)5-7-19/h8-10H,4-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFZLJRGKIQDLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2545760.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)

![2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2545772.png)

![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)

![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)

![2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide](/img/structure/B2545777.png)

![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)

![Methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2545782.png)